molecular formula C13H6Br2F3N3O3 B395527 methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B395527
M. Wt: 469.01g/mol
InChI Key: ITWNUCXLIIBMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate is a complex organic compound with a unique structure that includes bromine, furan, trifluoromethyl, and pyrazolo[1,5-a]pyrimidine moieties

Preparation Methods

The synthesis of methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes:

    Bromination: Introduction of bromine atoms into the furan and pyrazolo[1,5-a]pyrimidine rings.

    Trifluoromethylation: Addition of the trifluoromethyl group to the pyrazolo[1,5-a]pyrimidine ring.

    Esterification: Formation of the carboxylate ester group.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Chemical Reactions Analysis

methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove oxygen atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts .

Scientific Research Applications

methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

methyl 3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H6Br2F3N3O3

Molecular Weight

469.01g/mol

IUPAC Name

methyl 3-bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C13H6Br2F3N3O3/c1-23-12(22)10-9(15)11-19-5(6-2-3-8(14)24-6)4-7(13(16,17)18)21(11)20-10/h2-4H,1H3

InChI Key

ITWNUCXLIIBMTG-UHFFFAOYSA-N

SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(O3)Br)C(F)(F)F

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1Br)C3=CC=C(O3)Br)C(F)(F)F

Origin of Product

United States

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